molecular formula C10H12O2 B1353823 Tetralin-2,5-diol CAS No. 35697-11-1

Tetralin-2,5-diol

Cat. No. B1353823
CAS RN: 35697-11-1
M. Wt: 164.2 g/mol
InChI Key: RLPCSMSHLXZWNJ-UHFFFAOYSA-N
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Description

Tetralin-2,5-diol is a derivative of Tetralin (1,2,3,4-tetrahydronaphthalene), a recalcitrant compound that consists of an aromatic and an alicyclic ring . It is found in crude oils, produced industrially from naphthalene or anthracene, and widely used as an organic solvent .


Synthesis Analysis

In a study, six synthetic analogs of EGCG sharing a common tetralindiol dibenzoate core were synthesized and fully characterized by ¹H NMR, ¹³C NMR, HRMS and IR spectroscopies, and X-ray crystallography .


Molecular Structure Analysis

Structural analysis revealed that the molecular shapes of these dibenzoate esters of tetralindiol are significantly different from that of previously reported dimandelate esters or monobenzoate esters, as the acid moieties extend far from the bicyclic system without folding back over the tetralin fragment .


Chemical Reactions Analysis

Modeling analysis reveals the key reaction pathways in tetralin decomposition and PAHs formation . The H-atom abstraction reactions by H, O, and OH are found to control the consumption of tetralin in the lean flame, while those by H play the dominant role in the rich flame .


Physical And Chemical Properties Analysis

Tetralin is a colorless liquid with a density of 0.970 g/cm³ . It has a melting point of -35.8 °C and a boiling point of 206 to 208 °C . It is insoluble in water .

Scientific Research Applications

  • Neuropharmacology and Behavioral Studies

    Tetralin derivatives, such as 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), have been extensively studied for their effects on serotonin (5-HT) neurotransmission in the brain. Research has shown that these compounds can impact various behaviors and physiological responses in animals, including sexual behavior, memory processes, anxiety-like behavior, and responses to stress (Ahlenius et al., 1981), (Carli et al., 1993), (Invernizzi et al., 1991).

  • Age-Related Neurological Studies

    Investigations into the effects of tetralin derivatives on age-related changes in the brain have been conducted. For instance, studies involving Ginkgo biloba extract have shown its potential in reversing age-related decreases in cerebral 5-HT1A receptors, as indicated by research using tetralin derivatives (Huguet et al., 1994).

  • Antioxidant Research

    Tetralin-2,5-diol has been studied for its antioxidant properties. Research evaluating the antioxidant activities of various compounds has revealed significant activities in preventing the autoxidation of tetralin, suggesting potential applications in chemical processes or material preservation (Nishiyama et al., 1993).

  • Psychopharmacology and Antidepressant Potential

    Studies have explored the effects of tetralin derivatives on depressive symptoms and related neurological functions. This includes research on the role of serotonin1A (5-HT1A) receptor agonists, such as 8-OH-DPAT, in reducing immobility in rats, a behavior associated with depressive states, by acting on specific brain regions (Cervo et al., 1988).

  • Neurochemistry and Binding Studies

    The binding properties of tetralin derivatives to specific receptors in the brain, like the 5-HT1A receptors, have been examined in both normal and pathological conditions, such as in Alzheimer's disease. This research provides insights into the molecular interactions of these compounds and their potential therapeutic applications (Middlemiss et al., 1986).

Safety And Hazards

Tetralin is hazardous in case of skin contact (irritant), of eye contact (irritant), of ingestion, of inhalation . It is slightly hazardous in case of skin contact (sensitizer, permeator) . It may be toxic to kidneys, liver, skin, eyes, central nervous system (CNS) .

Future Directions

The ability of microorganisms to degrade a variety of environmental pollutants and to use them as growth substrates is a powerful tool to clean up hazardous contaminants that are causing irreversible damage to the biosphere . Tetralin is a perfect model compound for specific hydroxylation since different sites of initial oxidative attack can be envisaged . Moreover, different oxygenated derivatives of tetralin are of interest to pharmaceutical industries as precursors for the production of hormone-analogs, sedatives, and tranquilizers .

properties

IUPAC Name

5,6,7,8-tetrahydronaphthalene-1,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-3,8,11-12H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPCSMSHLXZWNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1O)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00498625
Record name 5,6,7,8-Tetrahydronaphthalene-1,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydronaphthalene-1,6-diol

CAS RN

35697-11-1
Record name 5,6,7,8-Tetrahydro-1,6-naphthalenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35697-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydronaphthalene-1,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 3.7 g. (0.0235 mole) sample of 5-hydroxy-3,4-dihydro-2(1H)-naphthalenone in 125 ml. of methanol is added to a cooled solution of 1.0 g. (0.025 mole) of sodium borohydride in 25 ml. of methanol. After 150 minutes at 0°, 7.2 g. of acetic acid is added and the solvent removed in vacuo. Partitioning between water and methylene chloride gives 3.54 g. of crude product after further extraction, drying and solvent removal. Recrystallization from hexane-ethyl acetate gives 2.92 g., m.p. 126°-128.5°. (lit. m.p. 127°-128°) JACS, 80, 2887 (1958).
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